3-Iodo-L-Phenylalanine
Overview
Description
3-Iodo-L-phenylalanine is a synthetic, recombinant protein that has been used in the study of inflammatory bowel disease . It is an isoquinoline compound that reacts with a specific regulatory domain to produce polypeptide chains in a process called translation . The molecular formula of 3-Iodo-L-Phenylalanine is C9H10INO2 .
Scientific Research Applications
1. Protein Engineering
- Summary of Application : 3-Iodo-L-phenylalanine is used as a model unnatural α amino acid to alter primary amino acid composition via the opal (UGA) codon . Unnatural amino acids have gained significant attention in protein engineering and drug discovery as they allow the evolution of proteins with enhanced stability and activity .
- Methods of Application : The incorporation of unnatural amino acids into proteins offers a rational approach to engineer enzymes for designing efficient biocatalysts that exhibit versatile physicochemical properties and biological functions .
- Results or Outcomes : This approach has led to the development of proteins with altered functionality and their incorporation methods. Unnatural amino acids offer a wide array of applications such as antibody-drug conjugates, probes for change in protein conformation and structure–activity relationships, peptide-based imaging, antimicrobial activities, etc .
2. Drug Delivery
- Summary of Application : 3-Iodo-L-phenylalanine (2-I-Phe), with an iodine substituent at position 2 in the benzene ring, markedly improves LAT1 affinity and selectivity compared to parent amino acid Phe .
- Methods of Application : This study assessed the LAT1 selectivity of phenylalanine (Phe) analogs, focusing on their structure–activity characteristics .
- Results or Outcomes : The study found that 2-I-Phe improves LAT1 affinity and selectivity, albeit at the cost of reduced transport velocity .
3. Synthetic Biology
- Summary of Application : 3-Iodo-L-phenylalanine is used in synthetic biology for the incorporation of non-standard amino acids (NSAAs) into proteins . This allows for the manipulation of the physiochemical and biological properties of proteins, thereby enabling a range of promising applications .
- Methods of Application : Various methods have been developed to incorporate single and multiple distinct NSAAs into proteins, such as orthogonal translational system optimization, cell-free protein synthesis, genomically recoded organisms, artificial codon boxes, quadruplet codons, and orthogonal ribosomes .
- Results or Outcomes : More than 200 distinct NSAAs have been incorporated into proteins to date . The incorporation of NSAAs provides enhanced or novel protein properties and thus enables diverse applications of this technology .
4. Brain Tumor Imaging
- Summary of Application : 3-Iodo-L-phenylalanine is used in brain tumor imaging . It shows an increased uptake into glioma and was introduced to overcome the diagnostic difficulties in brain tumor imaging .
- Methods of Application : After intravenous application, 3-Iodo-L-phenylalanine is rapidly taken up into glioma . The uptake reaches a maximum of 10–15 min post-injection with a subsequent washout .
- Results or Outcomes : The clinical applications of 3-Iodo-L-phenylalanine are well documented in several clinical studies, namely the delineation of the tumor and its infiltration into adjacent brain structures, the differentiation of glioma and non-neoplastic tumors in patients with inconclusive anatomical imaging, non-invasive grading of gliomas, therapy monitoring, and detection of tumor recurrence or progression .
5. Genetic Code Reprogramming
- Summary of Application : 3-Iodo-L-phenylalanine is used in genetic code reprogramming to enable the direct translational incorporation of non-standard amino acids (NSAAs) . This allows for the manipulation of the physiochemical and biological properties of proteins, thereby enabling a range of promising applications .
- Methods of Application : Various methods have been developed to incorporate single and multiple distinct NSAAs into proteins . These methods include orthogonal translational system optimization, cell-free protein synthesis, genomically recoded organisms, artificial codon boxes, quadruplet codons, and orthogonal ribosomes .
- Results or Outcomes : More than 200 distinct NSAAs have been incorporated into proteins to date . The incorporation of NSAAs provides enhanced or novel protein properties and thus enables diverse applications of this technology .
6. Radioactive Amino Acids for Brain Tumor Imaging
- Summary of Application : 3-Iodo-L-phenylalanine is used as a radioactive amino acid for brain tumor imaging . It shows an increased uptake into glioma and was introduced to overcome the diagnostic difficulties in brain tumor imaging .
- Methods of Application : After intravenous application, 3-Iodo-L-phenylalanine is rapidly taken up into glioma . The uptake reaches a maximum of 10–15 min post-injection with a subsequent washout .
- Results or Outcomes : The clinical applications of 3-Iodo-L-phenylalanine are well documented in several clinical studies . These include the delineation of the tumor and its infiltration into adjacent brain structures, the differentiation of glioma and non-neoplastic tumors in patients with inconclusive anatomical imaging, non-invasive grading of gliomas, therapy monitoring, and detection of tumor recurrence or progression .
properties
IUPAC Name |
(2S)-2-amino-3-(3-iodophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABTYIKKTLTNRX-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587780 | |
Record name | 3-Iodo-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-L-Phenylalanine | |
CAS RN |
20846-39-3 | |
Record name | 3-Iodo-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.